molecular formula C7H13N3O2S B13523904 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide

3-methyl-1-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13523904
M. Wt: 203.26 g/mol
InChI Key: SSQWIEHBHFFIQH-UHFFFAOYSA-N
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Description

3-methyl-1-propyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . It belongs to the class of pyrazole-sulfonamides, a group of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . The pyrazole-sulfonamide motif is a prominent structural feature in numerous pharmaceutically active compounds and is investigated for its potential in developing new therapeutic agents . While biological activity is specific to substitution patterns, related pyrazole-sulfonamide derivatives have been reported to exhibit a range of pharmacological properties, including antiproliferative , antimicrobial, and antioxidant activities . Furthermore, sulfonamides are well-known as inhibitors of carbonic anhydrase isoenzymes (CA), a validated drug target for conditions like glaucoma . As a building block in drug discovery, this compound serves as a key intermediate for the synthesis of more complex molecules. Its core structure makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors or bioactive agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

3-methyl-1-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

SSQWIEHBHFFIQH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution, enabling the formation of diverse derivatives:

  • Amination : Reaction with primary/secondary amines replaces the sulfonamide hydrogen, forming substituted sulfonamides (e.g., -SO₂NHR) .

  • Alkylation : Reaction with alkyl halides or alcohols under basic conditions introduces alkyl groups, expanding the compound’s biological activity .

Oxidation and Reduction

While direct oxidation/reduction of the pyrazole core is less common, the sulfonamide group may participate in redox reactions:

  • Oxidation : Sulfonamides can act as leaving groups under strong oxidizing conditions (e.g., H₂O₂), though this is less frequently reported .

  • Reduction : Reduction of the sulfonamide group to a sulfanamide (-SO₂NH₂ → -SO₂NH) is possible using agents like LiAlH₄ .

Reaction Mechanisms

The sulfonamide group’s reactivity stems from its electron-withdrawing nature, which facilitates nucleophilic attack. For example:

  • Nucleophilic substitution : The lone pair on the amine nitrogen attacks electrophilic centers (e.g., alkyl halides), displacing the leaving group .

  • Enzymatic interactions : The sulfonamide group can form covalent bonds with target proteins (e.g., enzymes), a mechanism observed in biological activity studies .

Table 1: Comparative Analysis of Pyrazole Sulfonamide Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesReference
CyclocondensationHydrazine + 1,3-diketonePyrazole derivatives
Nucleophilic substitutionAmines, alkyl halides, baseSubstituted sulfonamides
OxidationH₂O₂, KMnO₄Oxidized derivatives

Research Findings

  • Synthesis optimization : Copper triflate catalysts enable efficient one-pot syntheses of pyrazole derivatives, with recyclability over four cycles .

  • Biological correlations : Docking studies reveal that pyrazole sulfonamides like compound 3b bind deeply into enzyme active sites, enhancing inhibitory activity .

  • Structure-activity relationships : Substitution patterns (e.g., propyl vs. methyl groups) significantly influence biological potency, as seen in herbicidal and antimicrobial studies .

Mechanism of Action

The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

a) 3-Difluoromethyl-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

  • Substituents : Difluoromethyl (position 3), methyl (position 1), carboxylic acid (position 4).
  • Key Differences :
    • The electron-withdrawing difluoromethyl group at position 3 enhances electrophilicity compared to the methyl group in the target compound.
    • The carboxylic acid at position 4 confers higher water solubility but lower membrane permeability than the sulfonamide group.
  • Synthesis : Uses difluoromethylation reagents (e.g., difluoromethyl sulfoximine) and Pd/Cu catalysts, contrasting with sulfonamide-specific sulfonation steps .

b) 1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Sulfonamide

  • Substituents : Trifluoromethyl (position 3), methyl (position 1), sulfonamide (position 4).
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methyl group.
    • Higher acidity of the sulfonamide group due to the electron-withdrawing trifluoromethyl substituent.

c) 1-Ethyl-3-Methyl-1H-Pyrazole-4-Sulfonamide

  • Substituents : Ethyl (position 1), methyl (position 3), sulfonamide (position 4).
  • Lower logP (lipophilicity) than the propyl analogue.

Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) pKa (Sulfonamide)
3-Methyl-1-propyl-1H-pyrazole-4-sulfonamide 1.8 ~15 ~9.5
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid 1.2 ~50 ~2.5 (COOH)
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-sulfonamide 2.3 ~10 ~8.8

Notes:

  • The propyl group in the target compound increases logP compared to methyl/ethyl analogues, favoring lipid bilayer penetration.
  • Sulfonamide pKa values are influenced by adjacent substituents; electron-withdrawing groups lower pKa, enhancing deprotonation at physiological pH.

Biological Activity

3-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse biological activities, particularly in therapeutic applications such as anti-inflammatory and anticancer treatments. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃O₂S, with a molecular weight of approximately 197.26 g/mol. The compound features a pyrazole ring with a methyl substitution at position 3 and a sulfonamide functional group at position 4, which significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with specific enzymes involved in inflammatory pathways and cancer progression. This interaction can lead to therapeutic effects by inhibiting these enzymes.
  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that this compound has shown promising results against several cancer cell lines. For example:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of angiogenesis

These findings suggest that the compound may serve as a potential candidate for cancer therapy, particularly in breast and lung cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It exhibits significant activity against various bacterial strains, including:

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.22Disruption of cell wall synthesis
Escherichia coli0.25Inhibition of protein synthesis

This antimicrobial activity suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Cancer Therapeutics : A study by Bouabdallah et al. reported that derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, reinforcing the anticancer potential of pyrazole compounds .
  • Antimicrobial Evaluation : Research indicated that certain pyrazole derivatives showed excellent antimicrobial activities with inhibition zones ranging from 15 mm to 25 mm against various pathogens .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key pharmacophoric features necessary for enhancing the potency of pyrazole sulfonamides against Mycobacterium tuberculosis, illustrating the importance of structural modifications .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization involves testing solvents (e.g., ethanol, methanol), catalysts (e.g., K₂CO₃, NaH), and reaction times (9–13 hours) to maximize yield (77–89%) and purity. For example, ethanol as a solvent with K₂CO₃ at 80°C for 12 hours achieved 85% yield in analogous sulfonamide syntheses . Systematic variation of substituents on the pyrazole core (e.g., propyl vs. benzyl groups) can refine regioselectivity. Monitoring via TLC and adjusting stoichiometry of sulfonating agents (e.g., SOCl₂) are critical steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy : Prioritize sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and pyrazole C-N stretches (~1600 cm⁻¹) .
  • NMR : ¹H-NMR should resolve propyl chain protons (δ 1.0–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) and pyrazole ring protons (δ 7.5–8.5 ppm). ¹³C-NMR confirms sulfonamide quaternary carbon (δ ~110 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 204.25 for C₇H₁₂N₂O₃S) and fragmentation patterns validate purity .

Q. What methodological considerations are critical when evaluating the pharmacological properties of this sulfonamide derivative?

  • Methodological Answer :
  • Animal Models : Use rodent models for analgesic/anti-inflammatory assays, administering the compound orally (1% carboxymethyl cellulose suspension) at 10–100 mg/kg doses. Compare ulcerogenicity via intraperitoneal administration .
  • Control Groups : Include standard drugs (e.g., indomethacin) and vehicle controls. Measure latency in pain response (e.g., tail-flick test) and inflammation biomarkers (e.g., TNF-α) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling data and experimental spectral observations for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to validate bond lengths/angles (e.g., mean C–C bond 0.004 Å accuracy) and compare with DFT calculations. For example, crystallographic data (R factor = 0.050) resolved discrepancies in sulfonamide tautomerism in related compounds . Pair experimental IR/NMR with simulated spectra (e.g., Gaussian software) to identify conformational mismatches .

Q. What advanced derivatization strategies can modify the sulfonamide moiety while maintaining bioactivity?

  • Methodological Answer :
  • Substitution Reactions : Use LiAlH₄ to reduce sulfonamide to thiol derivatives or KMnO₄ to oxidize it to sulfones. Introduce alkyl/aryl groups via nucleophilic substitution (e.g., alkyl halides, strong bases) .
  • Heterocyclic Fusion : Attach pyrimidine or triazole rings to the sulfonamide nitrogen to enhance binding affinity. Monitor reaction progress via HPLC .

Q. What experimental approaches are recommended for investigating structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or aryl groups (e.g., phenyl vs. trifluoromethyl). Test pharmacokinetic properties (e.g., logP, solubility) .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronic effects (Hammett σ values) with bioactivity. Validate via in vitro enzyme inhibition assays (e.g., COX-2) .

Q. How should stability studies be designed to assess the compound’s degradation pathways under different environmental conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of sulfonamide to sulfonic acid) .
  • pH Stability : Test solubility and stability in buffers (pH 1–13) to simulate gastrointestinal conditions. Use Arrhenius plots to predict shelf life .

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